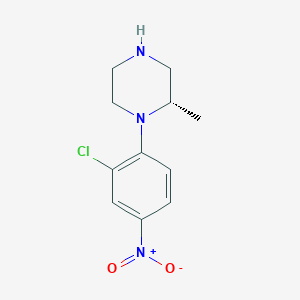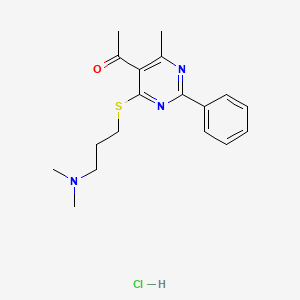
1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a dimethylamino group, a thioether linkage, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine core with a thiol compound under basic conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Final Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
作用機序
The mechanism of action of 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and thioether linkage play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(3-(Dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Another coupling agent with similar functional groups.
Uniqueness: 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride is unique due to its specific combination of functional groups and the pyrimidine core. This structure provides distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and materials science.
特性
分子式 |
C18H24ClN3OS |
|---|---|
分子量 |
365.9 g/mol |
IUPAC名 |
1-[4-[3-(dimethylamino)propylsulfanyl]-6-methyl-2-phenylpyrimidin-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H23N3OS.ClH/c1-13-16(14(2)22)18(23-12-8-11-21(3)4)20-17(19-13)15-9-6-5-7-10-15;/h5-7,9-10H,8,11-12H2,1-4H3;1H |
InChIキー |
OCIZGLODTYAKOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCCCN(C)C)C(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


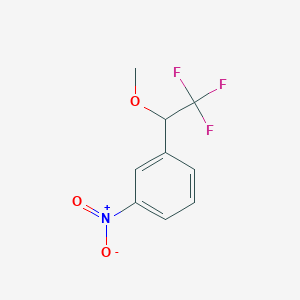
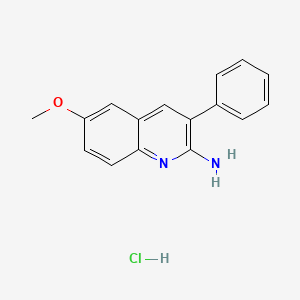
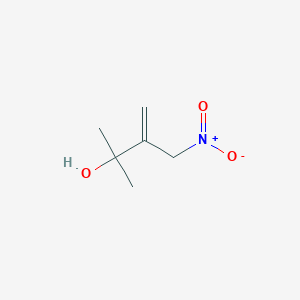
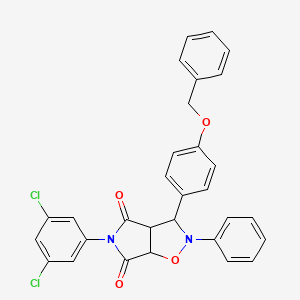

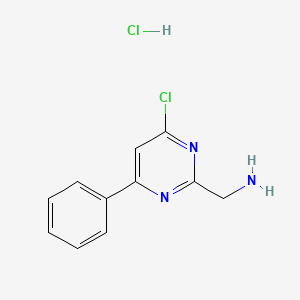
![4'-Heptyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15174279.png)
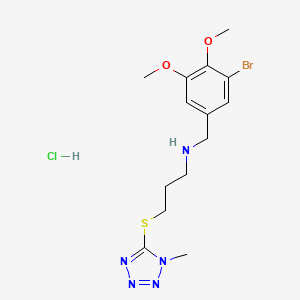
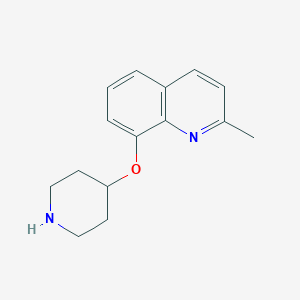
![4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol](/img/structure/B15174292.png)
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)
![10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine](/img/structure/B15174316.png)
